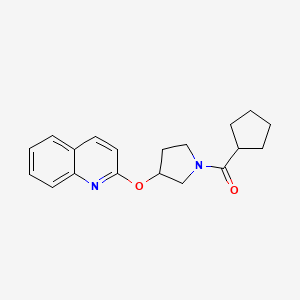

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Description

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a structurally complex molecule featuring a pyrrolidin-1-yl methanone core substituted with a cyclopentyl group and a quinolin-2-yloxy moiety at the 3-position of the pyrrolidine ring (Figure 1). The quinoline group, a bicyclic heteroaromatic system, is notable for its role in medicinal chemistry, often contributing to interactions with biological targets such as kinases or receptors via π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

cyclopentyl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(15-6-1-2-7-15)21-12-11-16(13-21)23-18-10-9-14-5-3-4-8-17(14)20-18/h3-5,8-10,15-16H,1-2,6-7,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRVARPQJAYRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Quinoline-Oxy Group Introduction

The quinolin-2-yloxy substituent is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

- Methodology : Reacting 2-chloroquinoline with a pyrrolidine derivative bearing a hydroxyl group at the 3-position under basic conditions (e.g., K2CO3 or Cs2CO3) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C).

- Example : In IE913653A1, a similar approach was used to synthesize 1-(3,4-dihydro-2-oxo-1H-quinolin-6-yl)-2-[4-(2-phenylethyl)piperidin-1-yl]ethanol, where a chloro-oxoethyl intermediate reacted with a piperidine amine.

Data Table 1: Nucleophilic Substitution Conditions

| Substrate | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Chloroquinoline | Cs2CO3 | DMF | 100 | 72 | |

| 3-Hydroxypyrrolidine | K2CO3 | DMSO | 120 | 68 |

Multicomponent Condensation for Pyrrolidine Formation

Pyrano[3,2-c]quinoline syntheses (PMC5846041) inspire pyrrolidine ring construction via Knoevenagel-Michael-cyclization sequences:

- Methodology : Condensation of 4-hydroxyquinoline derivatives with aldehydes and malononitrile in ethanol/TEA, followed by cyclization. Adapting this, 3-(quinolin-2-yloxy)pyrrolidine can be synthesized from 2-hydroxyquinoline, a diketone, and an amine.

- Optimization : Ultrasonic irradiation (PMC10915537) reduces reaction time from hours to minutes (20–40% yield improvement).

Data Table 2: Multicomponent Reaction Parameters

| Components | Catalyst | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Hydroxyquinoline, diketone | Et3N | EtOH | 3 | 67 | |

| Same + ultrasound | None | MeCN | 0.5 | 89 |

Cyclopentyl Methanone Coupling via Acylation

The cyclopentyl methanone group is introduced through Friedel-Crafts acylation or acyl chloride-amine coupling:

- Acyl Chloride Route : Cyclopentylcarbonyl chloride reacts with 3-(quinolin-2-yloxy)pyrrolidine in dichloromethane with triethylamine (TEA) as a base (US6696567B2).

- Reductive Amination : Alternative methods use cyclopentyl ketones and amines under H2/pressure with Pd/C (PMC2983804).

Data Table 3: Acylation Conditions

| Reagent | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyclopentylcarbonyl chloride | TEA | CH2Cl2 | 25 | 86 | |

| Cyclopentanone | Pd/C, H2 | MeOH | 50 | 61 |

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling (US20160347717A1) enables aryl-ether bond formation. A boronic ester-functionalized pyrrolidine reacts with 2-bromoquinoline under Pd(OAc)2/XPhos catalysis:

Data Table 4: Cross-Coupling Optimization

| Catalyst | Ligand | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Pd(OAc)2 | XPhos | 1,4-Dioxane | 86 | |

| PdCl2(dppf) | None | Toluene | 72 |

Enantioselective Synthesis

Chiral resolution techniques (IE913653A1) separate racemic mixtures using mandelic acid derivatives. For instance, (±)-alcohol intermediates are resolved via fractional crystallization of diastereomeric salts.

Industrial-Scale One-Pot Synthesis

EP1278717B1 and CN1202075C describe one-pot protocols for quinolone intermediates, adaptable for the target compound:

- Step 1 : Halogenation of 2,4-dibromo-3-(difluoromethoxy)benzoic acid with SOCl2 to form acyl chloride.

- Step 2 : Reaction with 3-aminopyrrolidine in toluene/TEA.

- Step 3 : Cyclopentyl methanone incorporation via ketone-amine coupling.

Data Table 5: One-Pot Process Metrics

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl2 | 80 | 2 | 95 |

| 2 | 3-Aminopyrrolidine | 60 | 4 | 88 |

| 3 | Cyclopentanone | 25 | 6 | 76 |

Analytical Characterization

Critical spectroscopic data from analogous compounds (PubChem CID 130454401, 2920594):

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the quinolin-2-yloxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves the reaction of quinolin-2-yl alcohol with pyrrolidine and cyclopentanone under controlled conditions. Key reaction parameters include temperature control and purification techniques such as recrystallization or chromatography to achieve high yields and purity.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Utilizing reagents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride as a reducing agent.

- Substitution : Nucleophilic substitution reactions can occur, particularly at the quinolin-2-yloxy moiety.

Scientific Research Applications

This compound has several promising applications in scientific research:

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its structural features that may influence biological activity:

- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures exhibit selective targeting capabilities against cancer cells, indicating that this compound could be a candidate for cancer treatment .

Neuroprotective Effects

The pyrrolidine structure is often linked to neuroactive properties, suggesting potential applications in treating neurological disorders. Research indicates that modifications in similar compounds can enhance neuroprotective effects, making this compound a subject of interest for further studies .

Antimicrobial Activity

Preliminary investigations have shown that compounds with similar structural motifs exhibit significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. This suggests that this compound may also possess similar activities .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound or its analogs:

- Anticancer Studies : Research on quinoline derivatives has demonstrated enhanced anticancer activity through specific structural modifications, indicating that this compound could lead to significant improvements in efficacy against cancer cells .

- Neuroactive Studies : Investigations into pyrrolidine derivatives have shown promising results in neuroprotection, suggesting that modifications can lead to effective treatments for neurological conditions .

Mechanism of Action

The mechanism of action of Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, making it a compound of interest in drug discovery and development.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Scaffold and Substituent Analysis

The target compound’s pyrrolidinyl methanone core is shared with several analogues, but substituent variations lead to distinct properties:

Table 1: Structural Comparison of Key Analogues

Steric and Electronic Effects

- Steric Hindrance: Cyclopentyl(1-Indole-3-yl)methanone exhibits steric clashes at positions 2 and 3 of the indole ring, altering ion-mobility profiles . The target compound’s quinoline group, while bulky, may avoid such clashes due to its linear orientation.

- Electronic Properties: The electron-deficient quinoline ring could engage in charge-transfer interactions absent in phenyl-substituted analogues ().

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight (~367 g/mol) is comparable to cyclohexyl analogues (), but the quinoline moiety may reduce aqueous solubility due to increased hydrophobicity.

- Ion-Mobility Profiles: Compounds like cyclopentyl(1-Indole-3-yl)methanone show distinct ion-mobility patterns due to steric effects , suggesting the target compound’s mobility may differ based on quinoline’s planar structure.

Biological Activity

Introduction

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has attracted attention for its potential therapeutic applications due to its unique structural features. This compound integrates a cyclopentyl group, a quinoline moiety, and a pyrrolidin-1-yl group, which are known to confer various biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 310.4 g/mol. The structure includes:

- Cyclopentyl group : Contributes to the hydrophobic character.

- Quinoline moiety : Known for various pharmacological activities.

- Pyrrolidin-1-yl group : Often associated with neuroactive properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O |

| Molecular Weight | 310.4 g/mol |

| CAS Number | 2034319-45-2 |

| SMILES | O=C(C1CCCC1)N1CCC(Oc2ccc3ccccc3n2)C1 |

The biological activity of this compound is believed to involve interaction with specific molecular targets in the body. It is hypothesized that the compound may act on various receptors or enzymes, modulating their activity. This mechanism could lead to diverse therapeutic effects.

Pharmacological Studies

Research has indicated several pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis .

- Neuroprotective Effects : The pyrrolidine structure is often linked to neuroactive properties, suggesting potential applications in treating neurological disorders.

- Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, which could be relevant for conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- A study on quinoline derivatives demonstrated that certain structural modifications enhance antibacterial activity against M. tuberculosis compared to standard treatments .

- Research into pyrrolidine derivatives has shown promising results in anticancer activity, indicating that modifications in the structure can lead to significant improvements in efficacy .

Comparative Analysis with Similar Compounds

| Compound Type | Example | Activity |

|---|---|---|

| Pyrrolidine Derivatives | Pyrrolidine-2-one | Anticancer, antidepressant |

| Quinoline Derivatives | Quinoline-2-carboxylic acid | Antimicrobial |

| Cyclopentyl Compounds | Cyclopentyl derivatives | Neuroactive, anti-inflammatory |

Q & A

Q. What are the key synthetic pathways for Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone?

The synthesis typically involves:

- Quinoline Intermediate Preparation : Cyclization of aniline derivatives or Friedel-Crafts acylation to form the quinoline core .

- Pyrrolidine Functionalization : N-alkylation or coupling reactions to introduce the pyrrolidine moiety .

- Final Coupling : Use of carbodiimide reagents (e.g., EDC or DCC) to link cyclopentyl and quinoline-pyrrolidine groups under controlled conditions (e.g., DMF solvent, 50–80°C) . Microwave-assisted synthesis may enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry, particularly for the pyrrolidine ring and quinoline oxygen linkage .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1250 cm) functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated for CHNO: 335.42 g/mol) .

Q. What preliminary assays assess its biological activity?

- Forced Swim Test (FST) : To screen for antidepressant-like activity by measuring immobility time reduction, as seen in structurally related quinoline-pyrrolidine derivatives .

- Enzyme Inhibition Assays : Target kinases or GPCRs using fluorescence polarization or radioligand binding .

Advanced Research Questions

Q. How can coupling reactions in the synthesis be optimized for higher yields?

- Reagent Selection : Carbodiimides (EDC/DCC) with catalytic DMAP improve acyl transfer efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- Purification : Use EtN-treated silica gel column chromatography to separate isomers .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Challenges : Low solubility in common solvents, conformational flexibility of the pyrrolidine ring, and twinning in crystals .

- Solutions :

- Slow evaporation from DCM/hexane mixtures promotes single-crystal growth .

- SHELX Refinement : SHELXL resolves twinning by refining against high-resolution data (e.g., <1.0 Å) .

- Additive screening (e.g., glycerol) stabilizes crystal packing via C–H···O/N interactions .

Q. How do intermolecular interactions stabilize its crystal structure?

- Key Interactions :

- C–H···N/O Bonds : Between quinoline nitrogen and adjacent pyrrolidine protons .

- π–π Stacking : Quinoline and cyclopentyl groups form offset stacks (3.5–4.0 Å spacing) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Case Example : Discrepancies in pyrrolidine ring conformation (NMR vs. X-ray).

- Resolution :

- Dynamic NMR : Detects ring puckering equilibria at variable temperatures .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data .

- Multi-Technique Cross-Validation : Combine XRD, NOESY, and IR to confirm stereoelectronic effects .

Q. What computational methods predict its structure-activity relationships (SAR)?

- Docking Studies : AutoDock Vina or Glide simulates binding to targets like 5-HT receptors .

- QSAR Modeling : Hammett constants for substituents (e.g., cyclopentyl vs. phenyl) correlate with logP and activity .

- MD Simulations : Assess pyrrolidine ring flexibility in aqueous vs. lipid bilayer environments .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.